molecular formula C22H19F6N3O4S B2390778 N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide CAS No. 920355-47-1

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide

Cat. No.: B2390778
CAS No.: 920355-47-1
M. Wt: 535.46
InChI Key: VTJHOKMHUSCEIT-UHFFFAOYSA-N
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Description

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a pyridazine ring and trifluoromethyl groups, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the ethoxyphenyl group. The final steps involve the attachment of the trifluoromethyl groups and the benzenesulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity, which are essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the pyridazine ring.

    Reduction: This reaction can reduce the nitro groups to amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: It has potential as a drug candidate for treating various diseases due to its unique structure and properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,5-dimethylbenzenesulfonamide
  • N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
  • N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-iodobenzamide

Uniqueness

What sets N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F6N3O4S/c1-2-34-17-5-3-14(4-6-17)19-7-8-20(31-30-19)35-10-9-29-36(32,33)18-12-15(21(23,24)25)11-16(13-18)22(26,27)28/h3-8,11-13,29H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJHOKMHUSCEIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F6N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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